2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI) 2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 174953-96-9
VCID: VC0062175
InChI: InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
SMILES: CC1=NOC(=N1)N2CC3CC2CN3
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI)

CAS No.: 174953-96-9

Main Products

VCID: VC0062175

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI) - 174953-96-9

CAS No. 174953-96-9
Product Name 2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI)
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name 5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1
Standard InChIKey HSZCAANDZDLTKM-RNFRBKRXSA-N
Isomeric SMILES CC1=NOC(=N1)N2C[C@H]3C[C@@H]2CN3
SMILES CC1=NOC(=N1)N2CC3CC2CN3
Canonical SMILES CC1=NOC(=N1)N2CC3CC2CN3
Synonyms 2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI)
PubChem Compound 15813440
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator